molecular formula C15H15ClN2O3 B11280307 N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B11280307
M. Wt: 306.74 g/mol
InChI Key: GVBKZTLUMJXYEW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoxazole ring fused with a tetrahydro ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrahydro Ring: The tetrahydro ring can be introduced via hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through the reaction of the benzoxazole derivative with an appropriate amine, such as 3-chloro-4-methoxyaniline, under dehydrating conditions using reagents like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • N-(4-chlorophenyl)-4-hydroxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its benzoxazole ring fused with a tetrahydro ring, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure may enhance its stability, reactivity, and potential therapeutic effects.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-7-6-9(8-11(13)16)17-15(19)14-10-4-2-3-5-12(10)21-18-14/h6-8H,2-5H2,1H3,(H,17,19)

InChI Key

GVBKZTLUMJXYEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC3=C2CCCC3)Cl

Origin of Product

United States

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